CHK1 vs. CHK2 Kinase Selectivity: >135-Fold Window
N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide exhibits a striking selectivity profile against the checkpoint kinases CHK1 and CHK2. In competitive DELFIA assays using ATP as substrate against recombinant human kinases, the compound inhibits CHK1 with an IC50 of 740 nM while showing negligible activity against CHK2 (IC50 >100,000 nM) [1]. This represents a >135-fold selectivity for CHK1 over CHK2. In contrast, the 3-chloropropanamide analog (CAS 449169-93-1), which replaces the 3-phenylpropanoyl group with a 3-chloropropanoyl moiety, lacks any reported CHK1/CHK2 differential activity . The selectivity arises from the specific interaction of the phenylpropanoyl chain with the CHK1 ATP-binding pocket, a feature absent in the shorter-chain analog.
| Evidence Dimension | CHK1 vs CHK2 kinase inhibition selectivity |
|---|---|
| Target Compound Data | CHK1 IC50 = 740 nM; CHK2 IC50 > 100,000 nM |
| Comparator Or Baseline | 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide (CAS 449169-93-1): No CHK1/CHK2 selectivity data available; structurally incapable of same binding mode |
| Quantified Difference | >135-fold selectivity window (CHK1-selective) |
| Conditions | Competitive inhibition, human recombinant CHK1 and CHK2, ATP as substrate, DELFIA assay (ChEMBL/ BindingDB curation) |
Why This Matters
This selectivity profile determines whether the compound is suitable for CHK1-targeted chemical biology studies vs. dual CHK1/CHK2 inhibition; procurement of the wrong analog yields fundamentally different biological outcomes.
- [1] BindingDB. BDBM50359813 / CHEMBL1928698: CHK1 IC50 740 nM, CHK2 IC50 >100,000 nM. View Source
